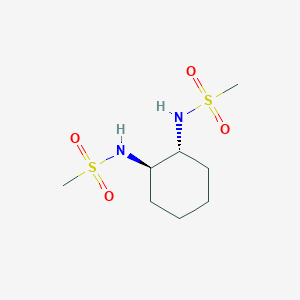

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Übersicht

Beschreibung

“(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is a N,N’-dimethylated derivative of enantiopure 1,2-diaminocyclohexane .

Synthesis Analysis

This compound can be formed during the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using HCl-methanol . It has also been used in the preparation of 4H-benzo[f]imidazo[1,4]diazepin-6-one through multi-component Ullmann coupling reaction .

Molecular Structure Analysis

The molecular formula of “(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is C8H18N2 .

Chemical Reactions Analysis

The structure of a chiral (1R,2R)-N,N’-bis-(salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye was found to be in the enol-imine tautomer, stabilized by two intramolecular O–H···N hydrogen bonds .

Physical And Chemical Properties Analysis

“(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is a solid at 20°C . It has a melting point of 43.0 to 47.0 °C and a specific rotation of -138 to -148 deg (C=4, CHCl3) .

Wissenschaftliche Forschungsanwendungen

- Application: This compound is used in the synthesis of chiral tropocoronands . These are cyclic compounds that can bind to metal ions, forming complexes that can act as catalysts in asymmetric reactions. Asymmetric catalysis is a key method for producing enantiomerically pure compounds, which are important in pharmaceuticals and other areas.

- Application: “(1R,2R)-(-)-1,2-Diaminocyclohexane” is a versatile ligand for the formation of metal complexes . These complexes can have various applications, such as in catalysis, materials science, and bioinorganic chemistry.

- Application: An R–2R ladder configuration is a simple and inexpensive way to perform digital-to-analog conversion (DAC), using repetitive arrangements of precise resistor networks in a ladder-like configuration .

- Method: Each tap of the string generates a different voltage, which can be compared with another voltage: this is the basic principle of a flash ADC (analog-to-digital converter) .

- Results: The main disadvantage is that this architecture requires comparators, one for each resistor; and this number cannot be reduced by using an R-2R network because such a network would not have separate outputs for each voltage .

Asymmetric Catalysis

Formation of Metal Complexes

Digital-to-Analog Conversion

- Application: The R-2R ladder can be used in waveform generation . This involves creating a specific shape of voltage or current that is time-dependent, such as a sine wave or square wave. This is useful in many areas of electronics, including audio processing, telecommunications, and signal processing.

- Method: The R-2R ladder is used in a digital-to-analog converter (DAC) configuration. By changing the digital input, the analog output can be varied to create the desired waveform .

- Results: The use of an R-2R ladder allows for precise control over the waveform, enabling the creation of a wide range of signals with different shapes and frequencies .

- Application: The R-2R ladder can be used for signal conditioning . This involves manipulating a signal in such a way that it meets the requirements of the next stage of processing. This can include amplification, filtering, or conversion between analog and digital signals.

- Method: The R-2R ladder can be used in a DAC or ADC (analog-to-digital converter) configuration, depending on whether the signal needs to be converted from digital to analog or vice versa .

- Results: The use of an R-2R ladder allows for precise control over the signal, ensuring that it can be accurately processed by the next stage of the system .

- Application: The R-2R ladder can be used in the calibration of instrumentation . This involves adjusting the output or response of an instrument to ensure its readings are accurate and consistent.

- Method: The R-2R ladder can be used in a DAC configuration to provide a precise reference voltage or current . This can then be compared with the output of the instrument to determine if any adjustment is necessary.

- Results: The use of an R-2R ladder allows for precise calibration of instruments, ensuring their readings are accurate and reliable .

Waveform Generation

Signal Conditioning

Instrumentation Calibration

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWLQVLCYRNWSV-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453148 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide | |

CAS RN |

122833-58-3 | |

| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)